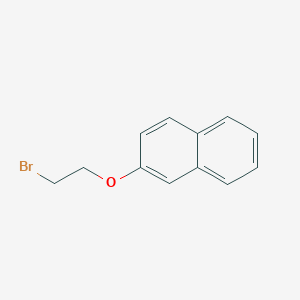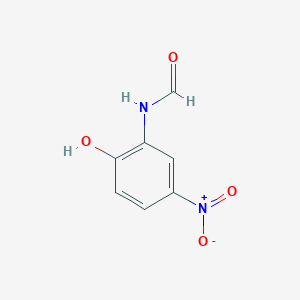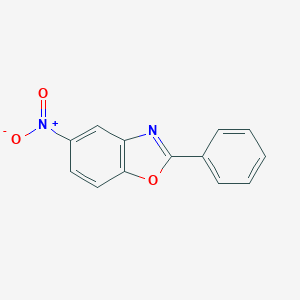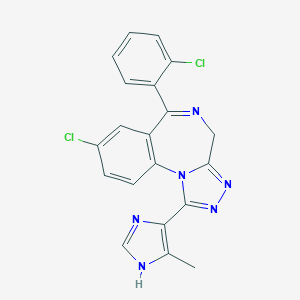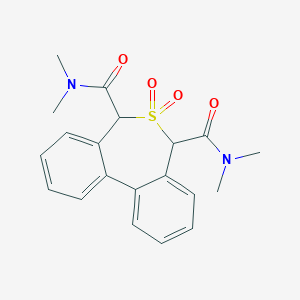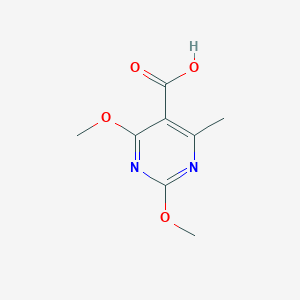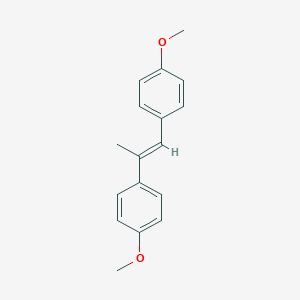
1-Propene, 1,2-bis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 1,2-bis(4-methoxyphenyl)-, also known as p-Menthane-3,8-diol, is a natural insect repellent and a common ingredient in many commercial insect repellents. It is a colorless liquid with a pleasant odor and is used to repel mosquitoes, ticks, and other biting insects.
Mechanism Of Action
The mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent is not fully understood. It is believed to work by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. It may also act as a contact irritant, causing the insect to avoid the treated area.
Biochemical And Physiological Effects
P-Menthane-3,8-diol has been shown to have low toxicity and is generally considered safe for use as an insect repellent. It is not absorbed through the skin and has no known systemic effects. However, some individuals may experience skin irritation or allergic reactions to 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Advantages And Limitations For Lab Experiments
P-Menthane-3,8-diol is a relatively inexpensive and easy-to-use insect repellent. It is also readily available and has a long shelf life. However, its effectiveness may vary depending on the species of insect being repelled and the concentration of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol used.
Future Directions
Future research on 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol could focus on its potential as an alternative to synthetic insecticides, which can have negative environmental impacts. It could also be studied for its potential as an antimicrobial or anti-inflammatory agent. Further research could also investigate the mechanism of action of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol as an insect repellent and its effectiveness against different species of insects.
Synthesis Methods
The synthesis of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol involves the reaction of pulegone with paraformaldehyde in the presence of an acid catalyst. The resulting product is then hydrogenated to produce 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol. This synthesis method is relatively simple and has been used in the commercial production of 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol.
Scientific Research Applications
P-Menthane-3,8-diol has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and sand flies. In addition to its insect repellent properties, 1-Propene, 1,2-bis(4-methoxyphenyl)-,8-diol has also been studied for its antimicrobial and anti-inflammatory properties.
properties
CAS RN |
20802-02-2 |
|---|---|
Product Name |
1-Propene, 1,2-bis(4-methoxyphenyl)- |
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13(15-6-10-17(19-3)11-7-15)12-14-4-8-16(18-2)9-5-14/h4-12H,1-3H3/b13-12+ |
InChI Key |
BOXKCNFVZZMEER-OUKQBFOZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



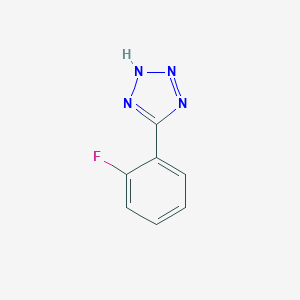
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
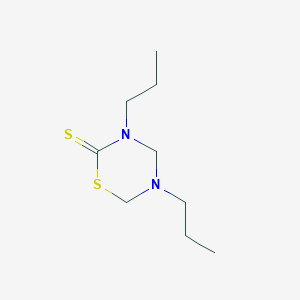
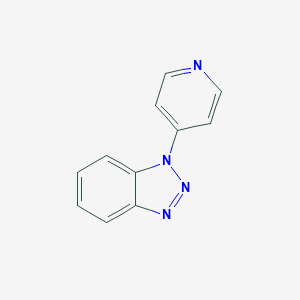
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
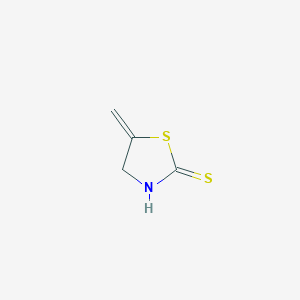
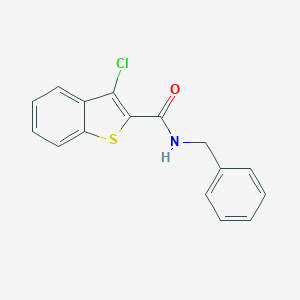
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
